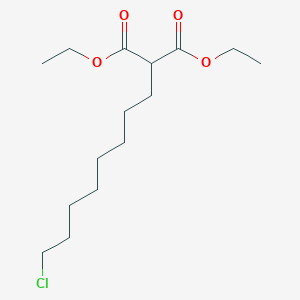![molecular formula C18H29FO3Si B12589827 2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid CAS No. 481075-52-9](/img/structure/B12589827.png)
2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a fluoro group at the second position and a tris(1-methylethyl)silyl ether group at the third position of the benzoic acid core. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid typically involves multiple steps. One common method starts with the fluorination of benzoic acid derivatives, followed by the introduction of the tris(1-methylethyl)silyl ether group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzoic acid core.
Scientific Research Applications
2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can influence the compound’s reactivity and binding affinity, while the tris(1-methylethyl)silyl ether group can affect its solubility and stability. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: A simpler fluorinated benzoic acid derivative without the tris(1-methylethyl)silyl ether group.
3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid: A similar compound lacking the fluoro group.
Uniqueness
2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid is unique due to the combination of the fluoro group and the tris(1-methylethyl)silyl ether group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
481075-52-9 |
|---|---|
Molecular Formula |
C18H29FO3Si |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-fluoro-3-[2-tri(propan-2-yl)silyloxyethyl]benzoic acid |
InChI |
InChI=1S/C18H29FO3Si/c1-12(2)23(13(3)4,14(5)6)22-11-10-15-8-7-9-16(17(15)19)18(20)21/h7-9,12-14H,10-11H2,1-6H3,(H,20,21) |
InChI Key |
SGINCRFSLXWXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCC1=C(C(=CC=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


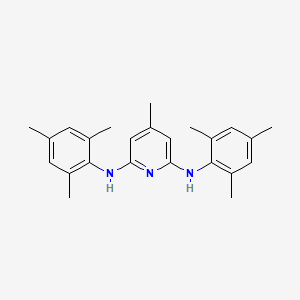
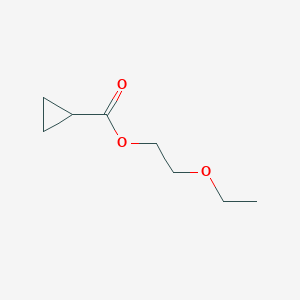

![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
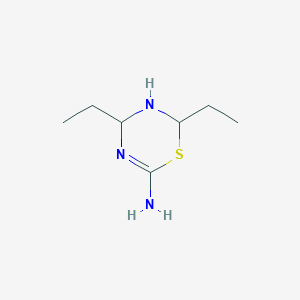
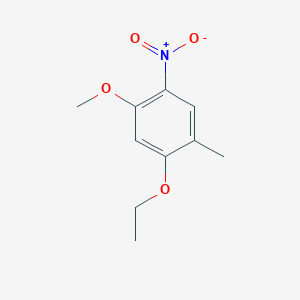
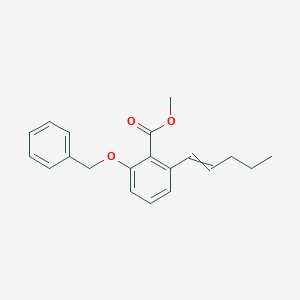
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

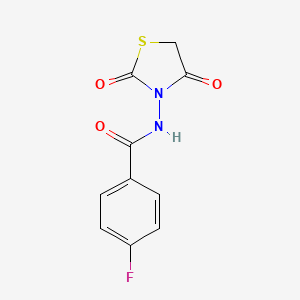

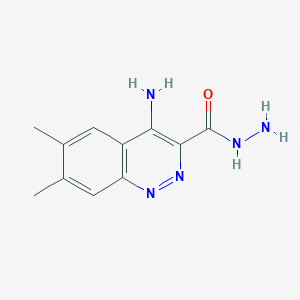
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
